6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide

Lipophilicity Drug-likeness ADME prediction

Essential matched molecular pair comparator for SAR campaigns on the pyridine-3-carboxamide scaffold. The 6-ethoxy substituent confers XLogP3 0.1, 6 HBA, and 7 rotatable bonds—contrasting with the 6-CF₃ analog (XLogP3 0.3, 8 HBA, 5 rotatable bonds). This defined ΔXLogP3 of -0.2, ΔHBA of -2, and Δrotatable bonds of +2 enables quantitative benchmarking of lipophilicity, solubility, permeability, and conformational sampling in lead optimization. Paired dose-response assays reveal substituent-dependent antimycobacterial potency. Ideal for hypothesis-generating screening and computational model validation. Not a validated positive control; use as a scaffold-diversification element with the 6-CF₃ analog in parallel.

Molecular Formula C17H18N6O2
Molecular Weight 338.371
CAS No. 2097926-74-2
Cat. No. B2893330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide
CAS2097926-74-2
Molecular FormulaC17H18N6O2
Molecular Weight338.371
Structural Identifiers
SMILESCCOC1=NC=C(C=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
InChIInChI=1S/C17H18N6O2/c1-2-25-15-4-3-13(11-22-15)17(24)21-8-10-23-9-7-20-16(23)14-12-18-5-6-19-14/h3-7,9,11-12H,2,8,10H2,1H3,(H,21,24)
InChIKeyONBQOFCFJSMRQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide (CAS 2097926-74-2): Physicochemical Profile & Class Context


6-Ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide (CAS 2097926-74-2) is a synthetic heterocyclic small molecule (C₁₇H₁₈N₆O₂, MW 338.4 g/mol) belonging to the pyridine-3-carboxamide family bearing a pyrazin-2-yl-imidazole ethyl linker [1]. This compound is structurally positioned within the broader imidazo-pyridine carboxamide class, members of which have been investigated for antimycobacterial, kinase-inhibitory, and anti-inflammatory applications [2]. The defining structural feature of this compound is the 6-ethoxy substituent on the pyridine ring, which differentiates it from closely related analogs such as the 6-trifluoromethyl variant (CAS 2034633-75-3) and other heterocyclic carboxamide derivatives sharing the same pyrazin-2-yl-imidazole ethyl scaffold.

Why Analogs of 6-Ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide Cannot Be Freely Interchanged


Compounds sharing the N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}carboxamide scaffold are not functionally interchangeable. The pyridine ring substituent at the 6-position (ethoxy vs. trifluoromethyl vs. other groups) directly modulates key physicochemical properties including lipophilicity, hydrogen-bonding capacity, molecular flexibility, and topological polar surface area (TPSA) [1][2]. These differences translate into altered solubility profiles, membrane permeability, metabolic stability, and target-binding pharmacodynamics across otherwise identical scaffolds. For procurement decisions in structure-activity relationship (SAR) campaigns, lead optimization programs, or biochemical probe development, substituting one 6-substituted analog for another without explicit comparative data risks confounded biological results and irreproducible SAR conclusions [3].

Quantitative Differentiation of 6-Ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide Against Closest Structural Analogs


Reduced Lipophilicity (XLogP3) of the 6-Ethoxy Substituent Versus the 6-Trifluoromethyl Analog

The target compound bearing a 6-ethoxy substituent exhibits a computed XLogP3 value of 0.1, compared to 0.3 for the direct 6-trifluoromethyl analog (CAS 2034633-75-3) [1][2]. This 0.2 log unit reduction in predicted lipophilicity indicates that the ethoxy analog is more hydrophilic than the CF₃-substituted comparator, which may favor aqueous solubility and reduce non-specific protein binding in biochemical assays.

Lipophilicity Drug-likeness ADME prediction

Reduced Hydrogen-Bond Acceptor Count of the 6-Ethoxy Substituent Versus the 6-Trifluoromethyl Analog

The 6-ethoxy substituted compound presents 6 hydrogen-bond acceptor (HBA) atoms, whereas the 6-CF₃ analog contains 8 HBA atoms due to the three fluorine atoms acting as additional H-bond acceptors [1][2]. This 2-unit reduction in HBA count may lead to a different hydrogen-bonding pharmacophore profile, potentially altering target selectivity and reducing off-target interactions in biological systems where fluorinated H-bond acceptors engage in non-canonical interactions.

Hydrogen bonding Pharmacophore modeling Off-target selectivity

Increased Molecular Flexibility (Rotatable Bond Count) of the 6-Ethoxy Substituent Versus the 6-Trifluoromethyl Analog

The 6-ethoxy substituted compound possesses 7 rotatable bonds compared to 5 rotatable bonds for the 6-CF₃ analog [1][2]. This 2-bond increase in molecular flexibility arises from the ethoxy group's ethyl rotor (C-O and O-CH₂ bonds) replacing the rigid, non-rotatable CF₃ group. Higher rotatable bond count typically correlates with an increased entropic penalty upon target binding, which may affect binding affinity and residence time in target engagement assays.

Conformational flexibility Entropy penalty Binding kinetics

Structural Class Association with Antimycobacterial Imidazo[1,2-a]pyridine-3-carboxamide (IPA) Pharmacophore

The target compound shares core structural features with the imidazo[1,2-a]pyridine-3-carboxamide (IPA) class, a well-characterized series of Mycobacterium tuberculosis QcrB (cytochrome bcc:aa₃ oxidase) inhibitors [1]. Representative IPAs have demonstrated minimum inhibitory concentrations (MICs) as low as ≤0.03 μM against M. tuberculosis H37Rv under replicating conditions [1]. While no direct MIC data is publicly available for the specific 6-ethoxy derivative (CAS 2097926-74-2), its pyridine-3-carboxamide scaffold linked via an ethyl spacer to a pyrazin-2-yl-imidazole moiety positions it as a potential IPA-class analog. This class-level inference suggests the compound may be useful as a scaffold-hopping or SAR probe within antimycobacterial drug discovery programs, but users should note that actual antimycobacterial potency has not been independently confirmed for this specific compound.

Antitubercular agents Mycobacterium tuberculosis QcrB inhibition

Recommended Application Scenarios for 6-Ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide (CAS 2097926-74-2)


Physicochemical Comparator in 6-Position Pyridine SAR Studies

When conducting systematic structure-activity relationship (SAR) investigations on the pyridine-3-carboxamide scaffold, this compound serves as a key comparator to the 6-CF₃ analog (CAS 2034633-75-3). Its XLogP3 of 0.1 (versus 0.3 for the CF₃ analog), 6 HBA (versus 8), and 7 rotatable bonds (versus 5) provide a quantifiable physicochemical perturbation space for probing the impact of 6-position substituents on in vitro ADME properties, solubility, and permeability [1][2].

Exploratory Antimycobacterial Screening Library Component

Given the established antimycobacterial activity of the imidazo[1,2-a]pyridine-3-carboxamide (IPA) class, this compound may be included as a scaffold-diversification element in M. tuberculosis phenotypic screening libraries [1]. However, the absence of published MIC data for this specific derivative means it is most appropriate for hypothesis-generating screening campaigns rather than as a validated positive control. Pairing this compound with its 6-CF₃ analog in parallel dose-response assays may reveal substituent-dependent differences in antimycobacterial potency.

Computational Chemistry and Molecular Modeling Benchmark

The well-defined structural difference between the 6-ethoxy and 6-CF₃ analogs (ΔMW = +23.9 g/mol; ΔXLogP3 = -0.2; ΔHBA = -2; Δrotatable bonds = +2) makes these compounds suitable as a matched molecular pair for benchmarking computational predictions of lipophilicity, aqueous solubility, and conformational sampling accuracy [1][2].

Negative Control or Inactive Comparator in Kinase Selectivity Panels

If subsequent profiling reveals that this compound lacks activity against a specific kinase target for which related analogs show potency, it may serve as a structurally matched negative control. The ethoxy group's distinct steric and electronic profile compared to electron-withdrawing substituents (e.g., CF₃) could result in differential kinase selectivity, useful for deconvoluting target engagement data [1][2].

Quote Request

Request a Quote for 6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.